molecular formula C11H13ClN2O B2475171 N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide CAS No. 2361646-23-1

N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide

Cat. No. B2475171
CAS RN: 2361646-23-1
M. Wt: 224.69
InChI Key: HHLKVOFHKWIROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide, also known as Clomiphene, is a synthetic compound that belongs to the class of triphenylethylene derivatives. It is widely used in the field of scientific research due to its ability to modulate the activity of the hypothalamus-pituitary-gonadal axis.

Mechanism of Action

N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide works by blocking the negative feedback of estrogen on the hypothalamus and pituitary gland. This results in an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn stimulates the production of testosterone and estrogen.
Biochemical and Physiological Effects:
N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide has been shown to increase testosterone levels in men with hypogonadism. It also induces ovulation in women with infertility issues. Additionally, N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide has been shown to improve sperm count, motility, and morphology in men with oligospermia.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide in lab experiments is its ability to modulate the activity of the hypothalamus-pituitary-gonadal axis. This makes it a useful tool for studying the regulation of this axis. However, one limitation of using N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide is its potential to cause side effects such as hot flashes, mood swings, and headaches.

Future Directions

There are several future directions for N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide research. One area of interest is its potential use in the treatment of male infertility. Another area of interest is its potential use in the treatment of polycystic ovary syndrome (PCOS) in women. Additionally, there is ongoing research into the use of N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide as a potential treatment for breast cancer.
Conclusion:
In conclusion, N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide is a synthetic compound that is widely used in scientific research due to its ability to modulate the activity of the hypothalamus-pituitary-gonadal axis. It has several applications in the field of reproductive medicine and has shown promising results in the treatment of male infertility and PCOS. However, further research is needed to fully understand the potential benefits and limitations of N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide.

Synthesis Methods

N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide can be synthesized by reacting 4-chloroacetophenone with dimethylamine and propionyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then purified by recrystallization to obtain N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide in its pure form.

Scientific Research Applications

N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide is commonly used in scientific research to study the regulation of the hypothalamus-pituitary-gonadal axis. It is also used to induce ovulation in women with infertility issues. Additionally, N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide has been shown to improve testosterone levels in men with hypogonadism.

properties

IUPAC Name

N-[4-chloro-3-(dimethylamino)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-4-11(15)13-8-5-6-9(12)10(7-8)14(2)3/h4-7H,1H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLKVOFHKWIROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)NC(=O)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide

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